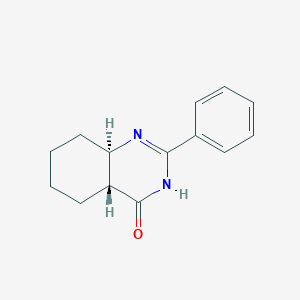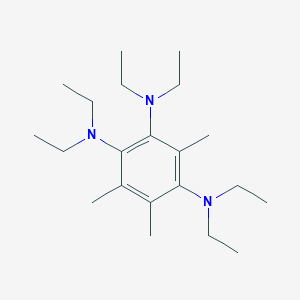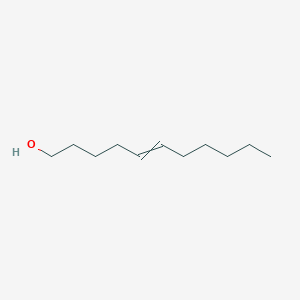
Undec-5-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undec-5-en-1-ol, also known as 10-Undecen-1-ol, is a long-chain alkenyl alcohol with the molecular formula C₁₁H₂₂O. It is characterized by the presence of a double bond at the fifth carbon atom and a hydroxyl group at the terminal carbon. This compound is commonly used in various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Undec-5-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of undec-5-ene. This reaction typically uses borane (BH₃) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
- Hydroboration:
C₁₁H₂₀+BH₃→C₁₁H₂₀BH₂
- Oxidation:
C₁₁H₂₀BH₂+H₂O₂+NaOH→C₁₁H₂₂O+NaBO₂
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of undec-5-enal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H₂) at elevated pressures and temperatures. The reaction can be summarized as follows:
C₁₁H₂₀O+H₂Pd/CC₁₁H₂₂O
Analyse Chemischer Reaktionen
Types of Reactions
Undec-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form undec-5-enal or undec-5-enoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The double bond can be reduced to form undecanol using hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl₂).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: H₂, Pd/C
Substitution: SOCl₂, PBr₃
Major Products Formed
Oxidation: Undec-5-enal, Undec-5-enoic acid
Reduction: Undecanol
Substitution: Undec-5-enyl chloride, Undec-5-enyl bromide
Wissenschaftliche Forschungsanwendungen
Undec-5-en-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of undec-5-en-1-ol involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, while the alkenyl chain can interact with lipid bilayers, affecting membrane fluidity and permeability. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects .
Vergleich Mit ähnlichen Verbindungen
Undec-5-en-1-ol can be compared with other similar compounds, such as:
Undec-10-en-1-ol: Similar in structure but with the double bond at the tenth carbon.
Undec-2-en-1-ol: The double bond is at the second carbon, which significantly alters its chemical properties and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable building block in organic synthesis. Understanding its preparation methods, chemical reactivity, and mechanism of action can further enhance its utilization in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
64275-77-0 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
undec-5-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,12H,2-5,8-11H2,1H3 |
InChI-Schlüssel |
SISHRPQNHQRWQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)

![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)
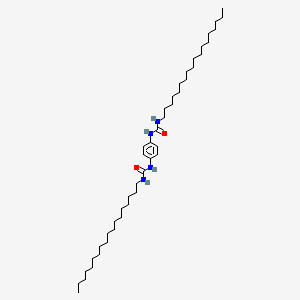
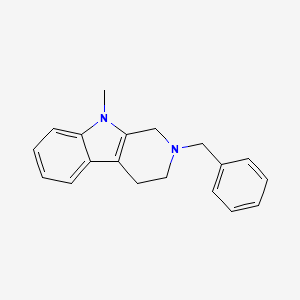
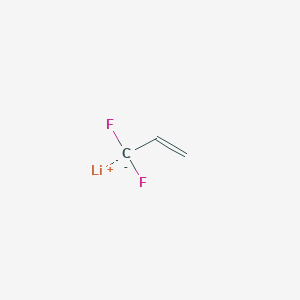

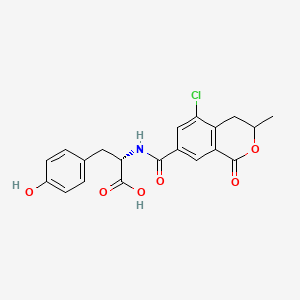

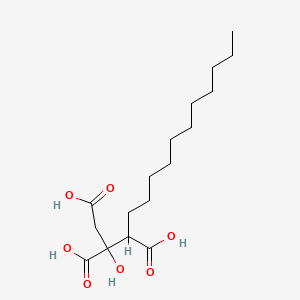
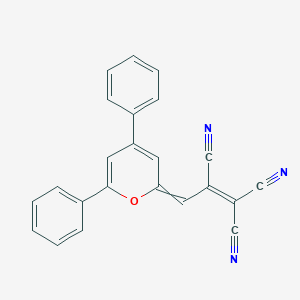
![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)
